molecular formula CO2 B1607029 (14C)Carbon dioxide CAS No. 51-90-1

(14C)Carbon dioxide

Cat. No. B1607029
CAS RN: 51-90-1
M. Wt: 46.002 g/mol
InChI Key: CURLTUGMZLYLDI-NJFSPNSNSA-N
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Patent
US06713089B1

Procedure details

8 g of sodium hydrogencarbonate was dissolved in 120 g of water and mixed with a suspension of 32 g lornoxicam in 600 g of ethanol. While forming gaseous carbon dioxide, lornoxicam dissolved. 100 g of Pharmacoat 606W was added and dissolved. 212 g of sodium hydrogen carbonate was admixed and dissolved. The solution obtained was mixed with Avicel in a lab size mixer. The wet mixture was dried and then magnesium stearate and polyplasdone XL were admixed in the lab scale mixer.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-:3])[OH:2].[Na+].[CH3:6][N:7]1[S:16](=[O:18])(=[O:17])[C:11]2[CH:12]=[C:13]([Cl:15])[S:14][C:10]=2[C:9]([OH:19])=[C:8]1[C:20]([NH:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][N:28]=1)=[O:21]>O.C(O)C>[C:1](=[O:3])=[O:2].[CH3:6][N:7]1[S:16](=[O:18])(=[O:17])[C:11]2[CH:12]=[C:13]([Cl:15])[S:14][C:10]=2[C:9]([OH:19])=[C:8]1[C:20]([NH:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][N:28]=1)=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
120 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
CN1C(=C(C2=C(C=C(S2)Cl)S1(=O)=O)O)C(=O)NC=3C=CC=CN3
Name
Quantity
600 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
CN1C(=C(C2=C(C=C(S2)Cl)S1(=O)=O)O)C(=O)NC=3C=CC=CN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06713089B1

Procedure details

8 g of sodium hydrogencarbonate was dissolved in 120 g of water and mixed with a suspension of 32 g lornoxicam in 600 g of ethanol. While forming gaseous carbon dioxide, lornoxicam dissolved. 100 g of Pharmacoat 606W was added and dissolved. 212 g of sodium hydrogen carbonate was admixed and dissolved. The solution obtained was mixed with Avicel in a lab size mixer. The wet mixture was dried and then magnesium stearate and polyplasdone XL were admixed in the lab scale mixer.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
solvent
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
600 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=O)([O-:3])[OH:2].[Na+].[CH3:6][N:7]1[S:16](=[O:18])(=[O:17])[C:11]2[CH:12]=[C:13]([Cl:15])[S:14][C:10]=2[C:9]([OH:19])=[C:8]1[C:20]([NH:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][N:28]=1)=[O:21]>O.C(O)C>[C:1](=[O:3])=[O:2].[CH3:6][N:7]1[S:16](=[O:18])(=[O:17])[C:11]2[CH:12]=[C:13]([Cl:15])[S:14][C:10]=2[C:9]([OH:19])=[C:8]1[C:20]([NH:22][C:23]1[CH:24]=[CH:25][CH:26]=[CH:27][N:28]=1)=[O:21] |f:0.1|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
120 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
32 g
Type
reactant
Smiles
CN1C(=C(C2=C(C=C(S2)Cl)S1(=O)=O)O)C(=O)NC=3C=CC=CN3
Name
Quantity
600 g
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)=O
Name
Type
product
Smiles
CN1C(=C(C2=C(C=C(S2)Cl)S1(=O)=O)O)C(=O)NC=3C=CC=CN3

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.